molecular formula C19H17N3O2S B3310382 N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide CAS No. 946203-12-9

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B3310382
CAS No.: 946203-12-9
M. Wt: 351.4 g/mol
InChI Key: VRDGWESVIWKRTL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely to be influenced by the specific structure and functional groups present in the compound

Cellular Effects

Thiazole derivatives have been reported to exhibit diverse biological activities, which suggest that they may influence cell function in various ways These could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

The synthesis of N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Chemical Reactions Analysis

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is studied for potential therapeutic applications.

    Industry: It is used in the development of dyes and chemical reaction accelerators.

Comparison with Similar Compounds

Similar compounds to N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-16(13)21-17(23)11-15-12-25-19(20-15)22-18(24)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDGWESVIWKRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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